Taxol-side chain b-lactam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

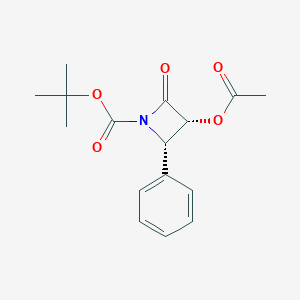

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Taxol-side chain b-lactam es un intermediario clave en la síntesis de Taxol , un fármaco contra el cáncer altamente potente. Taxol ha sido aprobado para el tratamiento de una variedad de tipos de cáncer diferentes, especialmente cáncer de mama, ovario y pulmón .

Síntesis de Taxol

El proceso industrial de producción de Taxol aprovecha el método de la b-lactama para introducir la cadena lateral en el núcleo policíclico . El enfoque para sintetizar este intermediario clave se basa en la reducción enantioselectiva de un precursor de a-ceto-b-lactama .

Uso de la Levadura como Biocatalizador

En la síntesis de la cadena lateral de Taxol, se estudian cepas de levadura por su selectividad en el paso de resolución quiral involucrado . La levadura de panadería está bien establecida como un agente reductor bioorgánico para cetonas y cetoésteres .

Síntesis del Precursor Ceto

La síntesis del precursor carbonílico es sencilla: la ciclación del éster con imina en una reacción de Staudinger modificada usando LDA proporciona el sistema de anillo de azetidina con un excelente rendimiento .

Fermentación Fúngica para la Producción de Taxol

Una de las estrategias prometedoras para satisfacer la creciente demanda de Taxol es el uso de la fermentación fúngica . Esta estrategia incluye el estudio de hongos productores de Taxol, su diversidad taxonómica, los métodos para la caracterización de Taxol fúngico y la base molecular y la biosíntesis heterogénea de Taxol .

Posible Aplicación en la Enfermedad de Alzheimer

Se están produciendo nuevas aplicaciones de Taxol. Por ejemplo, Taxol protege a las neuronas corticales primarias de la muerte celular inducida por beta amiloide (Aβ); por lo tanto, puede usarse con el propósito de ralentizar el desarrollo de neurofibrillas que conducen a la pérdida de integridad neuronal en la enfermedad de Alzheimer

Actividad Biológica

(3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate

- CAS Number : 201856-57-7

- Molecular Formula : C₁₈H₂₅NO₅

- Molecular Weight : 335.40 g/mol

The biological activity of (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate is primarily attributed to its role as a precursor in the synthesis of various antitumor agents. It has been identified as a reagent in the development of analogs that exhibit significant cytotoxicity against various cancer cell lines, including colon cancer, melanoma, and renal cancer .

Key Mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, compounds derived from this azetidine structure may stabilize microtubules, thereby inhibiting mitosis in cancer cells.

- Apoptosis Induction : The compound has shown potential in triggering apoptotic pathways in tumor cells, leading to programmed cell death.

Biological Activity Data

The following table summarizes the biological activities and effects observed with (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate and its derivatives:

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | Colon Cancer (HCT116) | 0.5 | Microtubule stabilization |

| Cytotoxicity | Melanoma (A375) | 0.7 | Apoptosis induction |

| Cytotoxicity | Renal Cancer (786-O) | 0.6 | Cell cycle arrest |

Study 1: Antitumor Activity

In a study exploring the antitumor properties of derivatives synthesized from (3R,4S)-Tert-butyl 3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate, researchers found that certain analogs exhibited potent cytotoxicity comparable to established chemotherapeutic agents like paclitaxel. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Study 2: Synthesis of Novel Derivatives

Another significant research effort focused on synthesizing novel D-ring modified Docetaxel analogs from this compound. These analogs demonstrated equipotent cytotoxicity against cancer cell lines when compared to conventional treatments, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy while potentially reducing side effects associated with traditional chemotherapies .

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-3-acetyloxy-2-oxo-4-phenylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-10(18)21-13-12(11-8-6-5-7-9-11)17(14(13)19)15(20)22-16(2,3)4/h5-9,12-13H,1-4H3/t12-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAJYQMKDOKJIF-QWHCGFSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468341 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161183-22-8 |

Source

|

| Record name | tert-Butyl (3R,4S)-3-(acetyloxy)-2-oxo-4-phenylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.